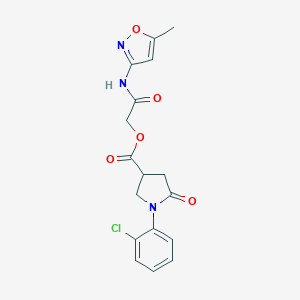![molecular formula C17H17NO5 B270935 2-anilino-2-oxoethyl 5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxylate](/img/structure/B270935.png)
2-anilino-2-oxoethyl 5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-anilino-2-oxoethyl 5-oxo-4-oxatricyclo[4210~3,7~]nonane-9-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-2-oxoethyl 5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The initial step involves the formation of the hexahydro-2H-3,5-methanocyclopenta[b]furan ring system. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Oxo Group: The oxo group is introduced via oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Phenylamino Group: The phenylamino group is typically introduced through a nucleophilic substitution reaction, where an amine reacts with a halogenated precursor.
Esterification: The final step involves esterification to form the carboxylate ester, using reagents like alcohols and acid chlorides under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The phenylamino group can interact with biological targets, making it useful in drug discovery.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They may act as anti-inflammatory agents, antimicrobial agents, or even as anticancer compounds, depending on their specific interactions with biological targets.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance of these materials, making them more durable and efficient.
Mechanism of Action
The mechanism of action of 2-anilino-2-oxoethyl 5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxylate involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds or π-π interactions with proteins or enzymes, modulating their activity. The oxo groups can participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2-(phenylamino)ethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-carboxylate
- 2-oxo-2-(phenylamino)ethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-8-carboxylate
Uniqueness
Compared to similar compounds, 2-anilino-2-oxoethyl 5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxylate has a unique position of the carboxylate group, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical properties, making it a distinct compound of interest in various research fields.
Properties
Molecular Formula |
C17H17NO5 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
(2-anilino-2-oxoethyl) 5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate |
InChI |
InChI=1S/C17H17NO5/c19-13(18-10-4-2-1-3-5-10)8-22-16(20)14-9-6-11-12(7-9)23-17(21)15(11)14/h1-5,9,11-12,14-15H,6-8H2,(H,18,19) |
InChI Key |
NEQHLTQAFZUKDB-UHFFFAOYSA-N |
SMILES |
C1C2CC3C1C(C2C(=O)OCC(=O)NC4=CC=CC=C4)C(=O)O3 |
Canonical SMILES |
C1C2CC3C1C(C2C(=O)OCC(=O)NC4=CC=CC=C4)C(=O)O3 |
solubility |
47.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270854.png)
![2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(2,5-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE](/img/structure/B270856.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate](/img/structure/B270858.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270859.png)
![2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(3-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE](/img/structure/B270860.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B270862.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B270863.png)
![2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXYLATE](/img/structure/B270865.png)




![2-[(4-chlorophenyl)amino]-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270873.png)
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270876.png)
